molecular formula C10H14N2O2 B2394976 N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide CAS No. 1866524-16-4

N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2394976
CAS No.: 1866524-16-4
M. Wt: 194.234
InChI Key: SRSNVYNLGYSMET-UHFFFAOYSA-N
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Description

N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide is a compound that belongs to the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features an oxazole ring substituted with ethyl and methyl groups, and an amide linkage to a prop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often include room temperature for the initial steps, followed by higher temperatures (70–90°C) for cyclization.

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidative aromatization of oxazolines to oxazoles . This method offers advantages in terms of safety, efficiency, and product purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, bromotrichloromethane, or O₂ gas.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of reduced oxazole compounds.

    Substitution: Formation of halogenated, nitrated, or sulfonated oxazole derivatives.

Scientific Research Applications

N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern on the oxazole ring and the presence of the prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-9(13)11-6-8-7(3)12-10(5-2)14-8/h4H,1,5-6H2,2-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSNVYNLGYSMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)CNC(=O)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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